

Synthesis of Fasciculic Acid A Analogs: A Focus on Isolation and Biological Activity

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Compound of Interest

Compound Name: *Fasciculic acid A*

Cat. No.: B15571366

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Despite significant interest in the biological activities of **Fasciculic Acid A**, a comprehensive review of the scientific literature reveals that the total synthesis of this complex natural product and its analogs has not yet been reported. Currently, **Fasciculic Acid A** is obtained exclusively through isolation from its natural source, the poisonous sulfur tuft mushroom, *Hypholoma fasciculare* (also known as *Naematoloma fasciculare*).

This document provides detailed information on the isolation of **Fasciculic Acid A**, its chemical structure, and its primary biological activity as a calmodulin antagonist. This information is crucial for researchers aiming to develop synthetic routes and novel analogs for drug discovery and development.

Isolation of Fasciculic Acid A

Fasciculic Acid A is a lanostane-type triterpenoid produced by the mushroom *Hypholoma fasciculare*. The isolation process typically involves the extraction of the fungal fruiting bodies followed by chromatographic separation.

General Isolation Protocol

A general protocol for the isolation of **Fasciculic Acid A** and related compounds from *Hypholoma fasciculare* is as follows:

- **Extraction:** Fresh or dried fruiting bodies of *H. fasciculare* are extracted with a polar solvent, most commonly methanol (MeOH) or an aqueous methanol solution.

- **Solvent Partitioning:** The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common scheme involves partitioning between an aqueous layer and a less polar organic solvent like ethyl acetate (EtOAc). The triterpenoids, including **Fasciculic Acid A**, typically partition into the organic layer.
- **Chromatographic Purification:** The organic extract is concentrated and subjected to multiple rounds of column chromatography. This may include:
 - **Silica Gel Chromatography:** To separate compounds based on polarity, eluting with a gradient of solvents such as hexane and ethyl acetate.
 - **Sephadex LH-20 Chromatography:** For size-exclusion chromatography to separate compounds based on their molecular size, often using methanol as the eluent.
 - **High-Performance Liquid Chromatography (HPLC):** A final purification step using reversed-phase (e.g., C18) or normal-phase columns to isolate pure **Fasciculic Acid A**.

The fractions are monitored by thin-layer chromatography (TLC) or HPLC to track the presence of the desired compound. The structure of the isolated **Fasciculic Acid A** is then confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Chemical Structure of Fasciculic Acid A

Fasciculic Acid A is an ester of a fasciculol-type triterpene and 3-hydroxy-3-methylglutaric acid^[1]. The core structure is a highly oxygenated lanostane skeleton.

IUPAC Name: 5-[[[(2R,3R,5R,10S,13R,14R,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-2-yl]oxy]-3-hydroxy-3-methyl-5-oxopentanoic acid^[1].

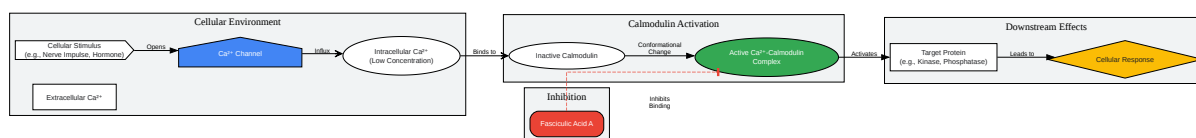
Biological Activity: Calmodulin Antagonism

Fasciculic acids, including **Fasciculic Acid A**, have been identified as potent inhibitors of calmodulin (CaM)^[2]. Calmodulin is a ubiquitous, calcium-binding protein that plays a crucial role in numerous cellular signaling pathways by modulating the activity of a wide range of enzymes and proteins.

Calmodulin Signaling Pathway and Inhibition by Fasciculin A

The general mechanism of calmodulin activation and its subsequent modulation of target proteins is depicted below. An increase in intracellular calcium (Ca^{2+}) concentration leads to the binding of Ca^{2+} ions to calmodulin. This binding induces a conformational change in calmodulin, enabling it to interact with and activate various downstream target proteins, such as protein kinases, phosphatases, and phosphodiesterases.

Fasciculin A is thought to exert its inhibitory effect by binding to the Ca^{2+} -calmodulin complex, preventing it from interacting with and activating its target proteins. This antagonism can disrupt numerous cellular processes that are dependent on calmodulin signaling.



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References

- 1. A recent overview on the biological and pharmacological activities of ferulic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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